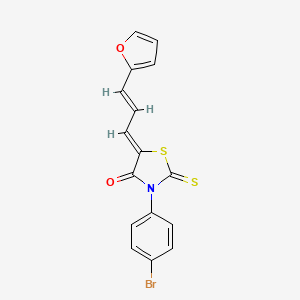
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidi n-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioxo group to a thiol group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological properties.
Medicine
In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.
Industry
Industrially, these compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Often used in the synthesis of pharmaceuticals and agrochemicals.
Benzothiazoles: Known for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” lies in its specific structural features, such as the presence of a furan ring and a bromophenyl group. These contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C16H10BrNO2S2 |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
(5Z)-3-(4-bromophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10BrNO2S2/c17-11-6-8-12(9-7-11)18-15(19)14(22-16(18)21)5-1-3-13-4-2-10-20-13/h1-10H/b3-1+,14-5- |
Clé InChI |
HUJBUCUPIVAQEV-NQDFZQDQSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12129387.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129397.png)


![4-(2,4-Dimethoxyphenyl)-10-methyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B12129412.png)
amine](/img/structure/B12129413.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129415.png)
![(5Z)-2-(3-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129427.png)
![N-(2,6-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12129435.png)

![2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12129456.png)
![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12129461.png)
![N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129470.png)
